4-[(4-methoxy-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid
Overview
Description
4-[(4-methoxy-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a methoxy group, a morpholine ring, and a sulfonyl group attached to a benzoyl moiety, which is further linked to a benzoic acid unit
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methoxy-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-methoxybenzoic acid with sulfonyl chloride in the presence of a base to form 4-methoxy-3-sulfonylbenzoyl chloride.
Introduction of the Morpholine Ring: The benzoyl chloride intermediate is then reacted with morpholine to introduce the morpholine ring, resulting in 4-methoxy-3-morpholin-4-ylsulfonylbenzoyl chloride.
Coupling with Aminobenzoic Acid: Finally, the morpholinylsulfonylbenzoyl chloride is coupled with aminobenzoic acid under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(4-methoxy-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-formyl-3-morpholin-4-ylsulfonylbenzoic acid.
Reduction: Formation of 4-methoxy-3-morpholin-4-ylsulfanylbenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-methoxy-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(4-methoxy-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-3-morpholin-4-ylsulfonyl-benzoic acid
- 4-methoxy-3-(4-morpholinyl)benzoic acid
Uniqueness
4-[(4-methoxy-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a sulfonyl group and a morpholine ring in the same molecule is relatively rare, making it a valuable compound for specialized applications.
Properties
IUPAC Name |
4-[(4-methoxy-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O7S/c1-27-16-7-4-14(12-17(16)29(25,26)21-8-10-28-11-9-21)18(22)20-15-5-2-13(3-6-15)19(23)24/h2-7,12H,8-11H2,1H3,(H,20,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVBLIKZNHOYBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)S(=O)(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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